5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester
Description
Properties
IUPAC Name |
methyl 5-(4-methoxyphenoxy)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-15-11-6-8-12(9-7-11)17-10-4-3-5-13(14)16-2/h6-9H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVOKMUYYYORMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfuric Acid Catalysis
Adapted from fatty acid methyl ester (FAME) synthesis protocols, this method involves:
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Reagents: Methanol (excess), concentrated sulfuric acid (H₂SO₄, 1–5 mol%).
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Conditions: Reflux at 65°C for 1.5–3 hours, with water tolerance up to 33%.
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Workup: Neutralization with aqueous KOH, followed by hexane extraction and distillation.
This method is advantageous for its tolerance to moisture, making it suitable for crude or partially purified acid precursors. However, prolonged exposure to H₂SO₄ may risk sulfonation of the aromatic ring.
Dowex H⁺/NaI-Mediated Esterification
A greener alternative employs ion-exchange resins and sodium iodide:
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Catalyst: Dowex H⁺ (300 mg/mmol) and NaI (0.1–0.2 equiv).
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Solvent: Methanol at room temperature or mild heating (40–65°C).
This system minimizes side reactions, particularly with acid-sensitive functional groups, and simplifies purification by filtering the resin. Isolated yields for structurally similar esters range from 63% to 82% under these conditions.
Carboxylic Acid Activation Strategies
When direct esterification is inefficient, activating the carboxylic acid as a reactive intermediate enhances methanol nucleophilicity. Patent literature outlines three primary approaches:
Acid Chloride Formation
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Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
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Conditions: Reflux in dichloromethane (DCM) or toluene for 1–2 hours.
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Quenching: Reaction with methanol and a tertiary amine (e.g., triethylamine) to scavenge HCl.
This method is highly efficient but requires stringent moisture control and generates corrosive byproducts.
Mixed Anhydride Synthesis
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Reagents: Ethyl chloroformate or isobutyl chloroformate with a base (e.g., N-methylmorpholine).
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Conditions: 0–25°C in tetrahydrofuran (THF) or ethyl acetate.
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Esterification: Subsequent addition of methanol at room temperature.
Mixed anhydrides offer better selectivity than acid chlorides, particularly for sterically hindered acids.
Active Ester Preparation
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Reagents: N-Hydroxysuccinimide (NHS) or pentafluorophenyl trifluoroacetate with carbodiimides (e.g., DCC).
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Conditions: Room temperature in DCM or acetonitrile.
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Advantages: Mild conditions and compatibility with heat-sensitive substrates.
Photochemical Homologation and Esterification
Emerging methodologies leverage visible-light photocatalysis for C–H activation and ester formation. A representative protocol involves:
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Catalysts: Tetrabutylammonium decatungstate (TBADT, 1 mol%) and 9-(2,4,6-triisopropylphenyl)acridine (10 mol%).
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Conditions: Irradiation with 400 nm LEDs in a solvent mixture of DCM and acetonitrile (1:1 v/v).
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Post-Irradiation Treatment: Heating with triethylamine in ethanol at 80°C for 2–4 hours.
This method enables one-pot homologation-esterification sequences, though scalability remains a challenge due to specialized equipment requirements.
Comparative Analysis of Preparation Methods
| Method | Reagents/Catalysts | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 4-Methoxyphenol, K₂CO₃ | Reflux, 12–24 h | 60–80%* | Direct, minimal steps | Requires anhydrous conditions |
| H₂SO₄ Catalysis | H₂SO₄, MeOH | Reflux, 1.5–3 h | 70–85% | Tolerates moisture | Risk of sulfonation |
| Dowex H⁺/NaI | Dowex H⁺, NaI | RT–65°C, 2–4 h | 63–82% | Green, easy purification | Limited to activated acids |
| Acid Chloride | SOCl₂, MeOH | Reflux, 1–2 h | 75–90% | High efficiency | Corrosive byproducts |
| Photochemical | TBADT, acridine, LED | 400 nm, 2–4 h | 50–70% | One-pot, no pre-activation | Scalability issues |
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-methoxyphenoxy)pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 5-(4-methoxyphenoxy)pentanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) can be used for substitution reactions on the aromatic ring.
Major Products Formed
Hydrolysis: 5-(4-methoxyphenoxy)pentanoic acid and methanol.
Reduction: 5-(4-methoxyphenoxy)pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemical Research Applications
5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester has been utilized in various biochemical studies, particularly in proteomics and metabolic research. Its structural properties allow it to function as a biochemical probe, aiding in the investigation of metabolic pathways and protein interactions.
Case Study: Proteomics Research
A study highlighted the use of this compound in proteomics to explore protein modifications and interactions. The compound was employed to label specific proteins, facilitating the identification of post-translational modifications through mass spectrometry techniques. This application underscores its significance in understanding complex biological systems.
Pharmaceutical Applications
The compound is also being researched for its potential pharmaceutical applications. Its derivatives have been investigated for anti-inflammatory and analgesic properties.
In material science, this compound is being explored for its role in developing functional materials, including polymers and coatings.
Case Study: Polymer Synthesis
Research has demonstrated that this compound can be used as a monomer in the synthesis of functional polyesters. The incorporation of methoxyphenoxy groups enhances the thermal stability and mechanical properties of the resulting polymers, making them suitable for various industrial applications.
Specialty Chemicals
The compound finds applications in the production of specialty chemicals, including fragrances and dyes. Its unique chemical structure contributes to desirable sensory properties.
Data Table: Specialty Chemical Applications
| Application | Description |
|---|---|
| Fragrance Production | Used as a scent component |
| Dye Manufacturing | Acts as a dye precursor |
Mechanism of Action
The mechanism of action of methyl 5-(4-methoxyphenoxy)pentanoate depends on its specific application and the target molecules it interacts with. In general, the compound can act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved will vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Derivatives with Aromatic Substitutions
- 5-(4-Methoxyphenyl)-3,5-dioxopentanoic Acid Methyl Ester (CAS: 36568-14-6): Shares the 4-methoxyphenyl group but introduces two ketone groups at positions 3 and 3. The additional oxo groups increase polarity and reactivity, making it more susceptible to nucleophilic attacks compared to the non-keto parent compound .
- 5-(4-Methoxyphenyl)-5-oxo-2,2-diphenylpentanoic Acid (CAS: 111698-36-3): Features two phenyl groups at position 2 and a single oxo group at position 4.
Table 1: Aromatic Substituted Pentanoic Acid Esters
Branched-Chain and Keto-Modified Esters
- Pentanoic Acid, 4-Oxo-, Methyl Ester (Methyl Levulinate): A linear ester with a ketone group at position 3. Exhibits higher volatility (boiling point: ~202°C) due to the oxo group, making it suitable as a biofuel additive .
- Pentanoic Acid, 3-Methyl-, Methyl Ester and 4-Methyl-, Methyl Ester: Branched-chain isomers with methyl groups at positions 3 or 4. Branching reduces melting points and enhances microbial metabolism, as observed in fecal fermentation studies .
Table 2: Linear vs. Branched Pentanoic Acid Esters
Ethyl Esters and Bioactive Derivatives
- Pentanoic Acid Ethyl Ester: Ethyl ester analog with a longer alkyl chain. Lower volatility compared to methyl esters, as seen in volatile organic compound (VOC) profiles of coffee and microbial cultures .
- 5-(2-Oxo-2,3-dihydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid Methyl Ester: A biotin synthesis intermediate with a thienoimidazole ring. Demonstrates the role of heterocyclic substitutions in enabling vitamin biosynthesis .
Table 3: Ethyl Esters and Complex Derivatives
Key Findings and Implications
Structural Flexibility: Minor modifications, such as branching or oxo groups, significantly alter volatility, solubility, and biological activity.
Aromatic vs. Aliphatic Moieties: Methoxyphenoxy groups enhance aromatic interactions in drug-receptor binding, while aliphatic esters prioritize metabolic pathways .
Industrial Relevance : Methyl levulinate (4-oxo derivative) is prioritized in biofuels, whereas branched esters are linked to antimicrobial roles .
Biological Activity
5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (CAS No. 1027079-22-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic effects.
Chemical Structure and Properties
The compound is characterized by a methoxyphenyl group attached to a pentanoic acid backbone, which contributes to its unique biological properties. The molecular formula is , and it has a molecular weight of approximately 222.28 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various fatty acid methyl esters, including those similar to this compound. The compound has demonstrated significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Study Findings : In an agar-well diffusion method, extracts containing fatty acid methyl esters exhibited inhibition zones indicating effective antibacterial activity. For instance, concentrations above 30 µg/mL showed notable inhibition against E. coli and MRSA strains .
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 30 |
| Staphylococcus aureus | 20 | 30 |
| MRSA | 18 | 30 |
Anti-inflammatory Effects
The anti-inflammatory potential of fatty acid methyl esters has been documented in various studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce swelling in animal models.
- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of nuclear factor kappa B (NF-κB) pathways, leading to decreased expression of inflammatory mediators .
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial efficacy of several methyl esters, including derivatives of pentanoic acid. The findings indicated that compounds with longer aliphatic chains exhibited stronger antibacterial properties compared to their shorter-chain counterparts.
- : The presence of the methoxyphenyl group enhances solubility and bioavailability, contributing to the overall antimicrobial effectiveness .
Case Study 2: In Vivo Anti-inflammatory Activity
In an experimental model involving induced inflammation in rats, the administration of methyl esters resulted in a significant reduction in paw edema. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls.
- Results : The treated group showed a reduction in inflammatory markers such as TNF-alpha and IL-6, indicating a robust anti-inflammatory response .
Chemical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been employed to characterize the chemical composition of extracts containing this compound. This analysis revealed various bioactive compounds that may contribute to its biological activities.
| Compound | Retention Time (min) | Biological Activity |
|---|---|---|
| Oleic Acid Methyl Ester | 22.5 | Antibacterial |
| Palmitic Acid Methyl Ester | 20.0 | Antioxidant |
| Linoleic Acid Methyl Ester | 21.0 | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester?
- Methodological Answer : The ester is typically synthesized via acid-catalyzed esterification. A representative protocol involves reacting the corresponding carboxylic acid (e.g., 5-(4-Methoxyphenoxy)pentanoic acid) with methanol in the presence of sulfuric acid under an inert atmosphere (argon) at 60°C. Post-reaction, the product is extracted with hexane, washed with sodium bicarbonate to neutralize residual acid, and purified via distillation . Variations using ethanol or bulkier alcohols (e.g., 2-propanol) may require adjusted reaction times or temperatures to optimize yields.
Q. How is this compound characterized in academic research?
- Methodological Answer : Characterization relies on 1H NMR spectroscopy to confirm the ester's structure (e.g., methoxy proton singlet at δ 3.70 ppm, aromatic protons in the 4-methoxyphenoxy group) and GC-MS or LC-MS to verify molecular weight (e.g., molecular ion peak at m/z 314 for methyl esters in positive mode). Purity is assessed via integration of NMR signals or chromatographic retention times .
Advanced Research Questions
Q. How do varying alcohol reactants influence the yield and purity of this compound during esterification?
- Methodological Answer : The choice of alcohol impacts steric and electronic effects. For example, methanol’s small size facilitates higher yields (~85%) compared to bulkier alcohols like 2,2-dimethyl-2-propanol, which may reduce reaction efficiency due to steric hindrance. Purity can be optimized by adjusting the alcohol-to-acid molar ratio (typically 3:1) and reaction duration (2–4 hours). Post-synthesis, fractional distillation or column chromatography may be required for bulkier esters .
Q. What challenges arise in the purification of this compound, and how can they be addressed methodologically?
- Methodological Answer : Common challenges include:
- Residual catalyst : Neutralize with 5% sodium bicarbonate solution during extraction .
- Unreacted starting material : Remove via silica gel chromatography using a hexane/ethyl acetate gradient.
- Byproducts (e.g., diesters) : Minimize by controlling reaction stoichiometry and temperature.
Advanced purification techniques like preparative HPLC or recrystallization (using ethanol/water mixtures) enhance purity for sensitive applications .
Q. How can researchers interpret conflicting spectral data (e.g., NMR splitting patterns) when characterizing this compound?
- Methodological Answer : Complex splitting in NMR (e.g., multiplets for pentanoic chain protons) arises from diastereotopic effects or conformational rigidity. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For GC-MS discrepancies (e.g., unexpected fragments), compare with synthetic standards or computational modeling (e.g., DFT-based fragmentation patterns). Cross-validate with IR spectroscopy to confirm ester carbonyl stretches (~1740 cm⁻¹) .
Q. What analytical techniques are most effective in quantifying trace impurities in this compound?
- Methodological Answer : High-resolution LC-MS/MS is ideal for detecting impurities at ppm levels. Validate methods using spiked samples with known impurities (e.g., unreacted acid, residual solvents). For non-volatile impurities, employ HPLC-UV with a C18 column and acetonitrile/water mobile phase. Quantify via external calibration curves, ensuring linearity (R² > 0.995) and recovery rates (90–110%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
